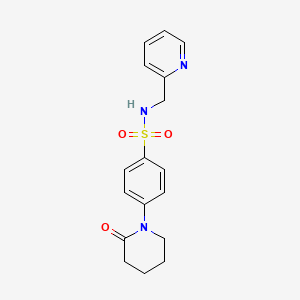
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to inhibit the activity of a variety of enzymes and proteins in the body.
Mécanisme D'action
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide inhibits the activity of several enzymes and proteins by binding to their active sites. It has been shown to bind to the active site of carbonic anhydrase IX, HIF-1α, and several kinases, including AKT. By inhibiting the activity of these enzymes and proteins, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide can disrupt the growth and survival of cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells and has potential therapeutic applications for the treatment of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and has potential applications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of several enzymes and proteins, and its potential therapeutic applications. The limitations of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX and HIF-1α. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide and its potential therapeutic applications. Finally, the development of new synthetic methods for the production of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 2-pyridinemethylamine, which is then reacted with 4-(chlorosulfonyl)benzoic acid to form the intermediate compound. This intermediate is then reacted with piperidine-2-one to form the final product, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been well-documented in the literature and has been optimized for large-scale production.
Applications De Recherche Scientifique
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many types of cancer. 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen homeostasis and is overexpressed in many types of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of several kinases, including AKT, which is involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-6-2-4-12-20(17)15-7-9-16(10-8-15)24(22,23)19-13-14-5-1-3-11-18-14/h1,3,5,7-11,19H,2,4,6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQAMAGPHGWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

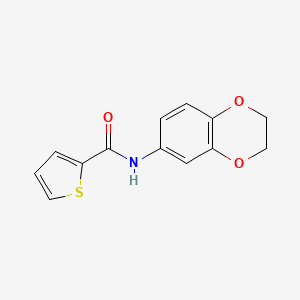
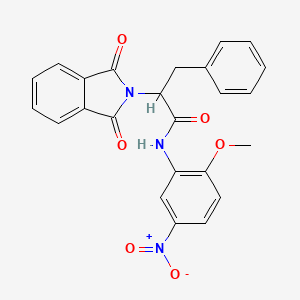
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
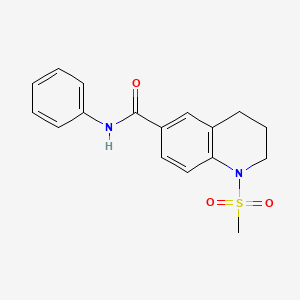
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
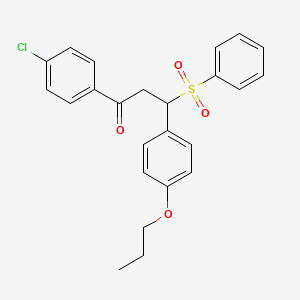
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)